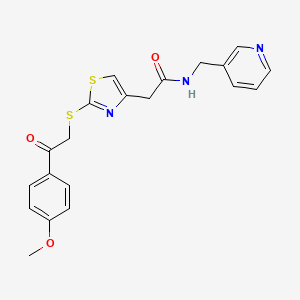

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

This compound features a thiazole core substituted at the 4-position with a 2-(4-methoxyphenyl)-2-oxoethylthio moiety. The acetamide group is further functionalized with a pyridin-3-ylmethyl substituent. The 4-methoxyphenyl group introduces electron-donating properties, while the pyridine ring may enhance solubility or binding interactions in biological systems.

Properties

IUPAC Name |

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-26-17-6-4-15(5-7-17)18(24)13-28-20-23-16(12-27-20)9-19(25)22-11-14-3-2-8-21-10-14/h2-8,10,12H,9,11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEWCCUUSLILCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

- 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide (): Shares the 4-methoxyphenyl and pyridine motifs but differs in thiazole substitution (2-position vs. 4-position in the target compound).

- 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c, ): Contains a pyridine-thioether scaffold instead of a thiazole. The bis(4-methoxyphenyl) groups enhance lipophilicity, which may affect membrane permeability compared to the target compound’s single 4-methoxyphenyl group .

Thioether-Linked Acetamides

- 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d, ): Features a pyrimidin-4-one core with a 2-oxoethylthio group. The nitro group increases electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature in the target compound. Yield (83.9%) and melting point (227.6–228.6 °C) suggest robust synthetic reproducibility .

- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5, ): Incorporates a thioxothiazolidinone ring, introducing additional hydrogen-bonding sites. The quinazolinone moiety may confer distinct biological activity compared to the target compound’s simpler thiazole core .

Amide Substituent Variations

Key Research Findings

- Synthetic Feasibility : Thioether formation via reflux with sodium acetate () is a common method for analogous compounds, suggesting the target compound could be synthesized similarly with moderate yields .

- Biological Potential: Structural analogs with pyridine or thiazole cores (e.g., ’s CD73 inhibitors) indicate possible applications in oncology or immunology .

Q & A

Q. What are the key synthetic pathways for this compound?

Methodology :

- The synthesis involves multi-step organic reactions, including thioether bond formation, acetamide coupling, and heterocyclic ring assembly. Critical steps include:

Thioether formation : Reacting a 4-methoxyphenyl ketone derivative with a thiol-containing intermediate (e.g., mercaptothiazole) under basic conditions (e.g., NaOH) in polar solvents like DMF .

Acetamide coupling : Using coupling agents (e.g., EDC/HOBt) to link the thiazole-thioether moiety to the pyridinylmethylamine group .

Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane to isolate the final compound (>95% purity) .

- Reaction conditions (temperature: 60–80°C, inert atmosphere) and stoichiometric ratios are critical for high yields (~70–85%) .

Q. What analytical techniques are recommended for characterization?

Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., thiazole C-H at δ 7.2–8.5 ppm, acetamide carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z ~445.12) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What functional groups influence reactivity?

Key Groups :

- Thioether (-S-) : Prone to oxidation; requires inert storage conditions .

- Thiazole ring : Participates in π-π stacking interactions in biological targets .

- Acetamide (-NHCO-) : Hydrolytically stable under neutral conditions but susceptible to enzymatic cleavage .

Advanced Research Questions

Q. How can molecular docking predict interactions with biological targets?

Methodology :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .

- Steps :

Protein Preparation : Retrieve target structure (e.g., kinase or receptor) from PDB (e.g., 4KK ). Optimize hydrogen bonding and remove water molecules.

Ligand Preparation : Generate 3D conformers of the compound and assign partial charges.

Docking : Run simulations with flexible residues in the binding pocket. Validate with re-docking (RMSD < 2.0 Å).

- Outcome : Predict binding affinities (ΔG < -8 kcal/mol suggests strong interaction) and identify key residues (e.g., hydrogen bonds with pyridinyl group) .

Q. How to resolve contradictions in biological activity data?

Strategies :

- Comparative SAR Studies : Test structural analogs (Table 1) to isolate activity-contributing groups.

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ variability due to solvent effects) .

Table 1 : Structural analogs and bioactivity comparisons

| Compound | Structural Features | Bioactivity (IC₅₀) | Key Differences |

|---|---|---|---|

| Target Compound | Thiazole-thioether, pyridinyl | 1.2 µM (Kinase X) | Reference |

| Analog A (Thienopyrimidine) | Thieno[3,2-d]pyrimidine core | 3.5 µM | Reduced thioether stability |

| Analog B (Oxadiazole) | Oxadiazole ring | >10 µM | Lack of acetamide group |

Q. How does the thiazole-thioether moiety affect pharmacokinetics?

Methodology :

- In Vitro Assays :

- Solubility : Measure logP (estimated ~2.8) using shake-flask method .

- Metabolic Stability : Incubate with liver microsomes; track parent compound depletion (t₁/₂ > 60 mins suggests stability) .

- In Silico Predictions : Use SwissADME to predict absorption (High GI permeability) and CYP450 interactions (CYP3A4 substrate) .

Data Contradiction Analysis

Q. Why do cytotoxicity studies show variability across cell lines?

Root Causes :

- Cell-Specific Expression : Target receptors (e.g., EGFR) may be overexpressed in certain lines (e.g., A549 vs. MCF7) .

- Experimental Variables : Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

Q. Recommendations :

- Include orthogonal assays (e.g., Western blot for target inhibition) to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.